molecular formula C10H20ClN3O2 B2898637 (S)-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride CAS No. 1349699-87-1

(S)-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride

Cat. No.: B2898637
CAS No.: 1349699-87-1
M. Wt: 249.74
InChI Key: FGTLCCRTMPKZIK-FVGYRXGTSA-N
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Description

Historical Development of Piperidine and Morpholine Derivatives in Medicinal Chemistry

The origins of piperidine and morpholine derivatives in drug design trace back to the 19th century. Piperidine, a six-membered amine ring, was first synthesized in 1850 by Thomas Anderson via the reduction of pyridine. Its structural simplicity and basicity made it a cornerstone for alkaloid synthesis, notably in the production of analgesics and antipsychotics. By the mid-20th century, piperidine derivatives like haloperidol and risperidone underscored its utility in central nervous system (CNS) therapeutics.

Morpholine, a six-membered ring combining ether and amine functionalities, emerged in 1889 through Ludwig Knorr’s investigations into morphine analogs. Although morpholine itself lacked opioid activity, its derivatives gained prominence as surfactants, corrosion inhibitors, and, critically, as pharmacokinetic enhancers. The discovery of linezolid—a morpholine-containing antibiotic—in the 1990s validated its role in improving drug solubility and metabolic stability.

The fusion of piperidine and morpholine motifs, as seen in This compound , reflects a modern trend toward hybrid heterocycles. Such combinations aim to synergize the favorable properties of each ring: piperidine’s conformational flexibility and morpholine’s hydrogen-bonding capacity.

Properties

IUPAC Name

N-[(3S)-piperidin-3-yl]morpholine-4-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2.ClH/c14-10(13-4-6-15-7-5-13)12-9-2-1-3-11-8-9;/h9,11H,1-8H2,(H,12,14);1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTLCCRTMPKZIK-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)N2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)NC(=O)N2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

    Morpholine Ring Formation: The morpholine ring is usually formed by the reaction of diethanolamine with a suitable halogenated compound.

    Coupling Reaction: The piperidine and morpholine rings are coupled through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine or morpholine derivatives.

Scientific Research Applications

(S)-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, modulating the activity of the target protein and influencing biological pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent Position Key Structural Features Similarity Score (if available) Source
(S)-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride C₁₀H₂₀ClN₃O₂ 261.74 Piperidin-3-yl Morpholine carboxamide, (S)-configuration -
(R)-N-Methylpiperidine-3-carboxamide C₇H₁₄N₂O 142.20 Piperidin-3-yl Methyl group replaces morpholine 0.94
Piperidine-4-carboxamide hydrochloride C₆H₁₃ClN₂O 180.64 Piperidin-4-yl Carboxamide at 4-position, no morpholine 0.90
(S)-Pyrrolidine-3-carboxamide hydrochloride C₅H₁₁ClN₂O 150.61 Pyrrolidin-3-yl Pyrrolidine ring instead of piperidine 0.87
N-(Piperidin-4-yl)morpholine-4-carboxamide dihydrochloride C₁₀H₂₁Cl₂N₃O₂ 286.20 Piperidin-4-yl Dihydrochloride salt, 4-position substitution -
(R)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride C₁₁H₁₇Cl₂N₃O 278.18 Piperidin-3-yl Pyridine replaces morpholine, (R)-configuration -
N-(Piperidin-3-ylmethyl)morpholine-4-carboxamide C₁₁H₂₁N₃O₂ 235.31 Piperidin-3-ylmethyl Methyl linker between piperidine and morpholine -

Key Observations

  • Substituent Position : The target compound’s piperidin-3-yl group distinguishes it from analogs like piperidine-4-carboxamide hydrochloride (4-position substitution), which may alter binding affinity due to spatial differences .
  • Stereochemistry : The (S)-configuration in the target compound contrasts with the (R)-enantiomer in pyridine-based analogs, which could lead to divergent biological activities .
  • Salt Forms: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than monohydrochloride forms but may differ in crystallinity and stability.
  • Structural Hybrids : N-(Piperidin-3-ylmethyl)morpholine-4-carboxamide introduces a methylene spacer, increasing flexibility and possibly altering pharmacokinetics .

Functional Implications

  • Pharmacological Relevance: The morpholine carboxamide group in the target compound is a hydrogen-bond donor/acceptor, critical for interactions with enzymes like kinases or proteases. Analogs lacking this moiety (e.g., (R)-N-Methylpiperidine-3-carboxamide) may lose specificity .
  • Solubility and Bioavailability : Hydrochloride salts improve solubility, but dihydrochloride derivatives (e.g., ) might require formulation adjustments due to higher ionic strength.
  • Stereochemical Specificity : The (S)-configuration may confer selectivity for chiral targets, as seen in CNS drugs where enantiomers exhibit distinct efficacy .

Biological Activity

(S)-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in therapeutic contexts, supported by relevant data and case studies.

This compound is characterized by its piperidine and morpholine moieties, which contribute to its biological activity. It serves as an intermediate in the synthesis of complex organic molecules and is studied for its interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural features allow it to fit into binding sites, modulating the activity of target proteins and influencing biological pathways. This mechanism is critical in understanding its potential therapeutic applications.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties . In vitro studies demonstrate that it inhibits the proliferation of various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 1.6 μM to 8.6 μM against tumor cell lines, suggesting a potent anticancer effect .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity . Studies indicate that derivatives of morpholine compounds exhibit significant inhibitory effects against bacterial strains, highlighting their potential as antibiotic agents .

Antidiabetic Activity

In addition to anticancer and antimicrobial properties, this compound has shown promise in antidiabetic applications . Similar compounds have been noted for their ability to enhance insulin sensitivity and glucose uptake in muscle cells, which could lead to therapeutic strategies for managing diabetes .

Case Studies

  • In Vivo Efficacy : A study involving the administration of a related compound demonstrated significant reductions in tumor size in mouse models when treated with doses equivalent to those projected for this compound. The results indicated a dose-dependent response with notable efficacy at higher concentrations .
  • Pharmacokinetic Studies : Pharmacokinetic evaluations revealed that the compound possesses favorable absorption and distribution characteristics, which are essential for its therapeutic efficacy. The compound's metabolic stability was assessed using human liver microsomes, showing promising results that suggest low clearance rates and prolonged action in vivo .

Data Summary

Activity TypeIC50/EC50 ValuesReference
Anticancer1.6 - 8.6 μM
AntimicrobialModerate
AntidiabeticEffective at enhancing insulin sensitivity

Q & A

Q. What are the standard synthetic routes for (S)-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride, and how can purity be optimized?

Methodological Answer: The synthesis typically involves coupling morpholine-4-carboxylic acid derivatives with (S)-piperidin-3-amine, followed by hydrochlorination. Key steps include:

  • Amide Bond Formation : Use coupling reagents like HATU or EDCI/HOBt for efficient activation of the carboxylic acid .
  • Chiral Resolution : Since the compound contains a stereocenter (S-configuration), chiral HPLC or enzymatic resolution may be required to ensure enantiomeric purity .
  • Purification : Recrystallization from ethanol/water or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) achieves >98% purity .

Q. Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of morpholine (δ ~3.7 ppm for N-CH₂-O) and piperidine (δ ~2.8 ppm for NH-CH) moieties. Chiral centers are verified via NOESY .
  • X-ray Crystallography : For absolute configuration determination, single crystals are grown in ethanol/ether, and hydrogen-bonding patterns (e.g., N–H⋯Cl) are analyzed .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 244.1422 for C₁₀H₁₈N₃O₂·HCl) .

Q. How does the hydrochloride salt form influence solubility and stability?

Methodological Answer:

  • Solubility : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS pH 7.4) compared to the free base, facilitating in vitro assays .
  • Stability : Store lyophilized powder at -20°C under argon. In solution (DMSO or water), avoid repeated freeze-thaw cycles to prevent degradation (monitor via HPLC) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s neuropharmacological activity?

Methodological Answer:

  • Analog Synthesis : Modify the piperidine (e.g., 4-position substitution) or morpholine (e.g., N-alkylation) rings. For example, replacing piperidine with pyrrolidine alters receptor binding kinetics .
  • Biological Testing :
    • In Vitro : Radioligand binding assays (e.g., μ-opioid or σ-1 receptors) using [³H]-labeled analogs .
    • In Vivo : Behavioral assays (e.g., tail-flick test for analgesia) in rodent models, with pharmacokinetic profiling (plasma half-life, brain penetration) .
  • Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with receptor affinity .

Q. How should researchers resolve contradictions in biological activity data between stereoisomers?

Methodological Answer:

  • Stereochemical Analysis : Compare (S)- and (R)-enantiomers via chiral HPLC and circular dichroism. For example, (S)-isomers may show higher σ-1 receptor affinity due to optimal hydrogen bonding .
  • Biological Replicates : Conduct dose-response curves (n ≥ 3) to address variability. Use ANOVA with post-hoc tests (e.g., Tukey) to confirm significance .
  • Meta-Analysis : Cross-reference with structurally related compounds (e.g., N-(piperidin-4-yl)morpholine-4-carboxamide dihydrochloride) to identify conserved trends .

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in CNS disorders?

Methodological Answer:

  • Target Deconvolution :
    • Photoaffinity Labeling : Synthesize a photoactivatable probe (e.g., azide-functionalized analog) to crosslink with cellular targets .
    • CRISPR Screening : Genome-wide knockout libraries identify genes modulating the compound’s effects in neuronal cell lines .
  • Pathway Analysis : RNA-seq or phosphoproteomics post-treatment reveals downstream signaling (e.g., MAPK/ERK or cAMP pathways) .

Q. How can researchers address low bioavailability in preclinical studies?

Methodological Answer:

  • Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance oral absorption. For example, HP-β-CD increases solubility 10-fold .
  • Prodrug Design : Introduce ester moieties (e.g., acetylated amine) for improved membrane permeability, with enzymatic cleavage in vivo .

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